molecular formula C9H13N B069650 7a-ethynylhexahydro-1H-pyrrolizine CAS No. 188057-30-9

7a-ethynylhexahydro-1H-pyrrolizine

Cat. No.: B069650
CAS No.: 188057-30-9
M. Wt: 135.21 g/mol
InChI Key: PVWJVTHJDXHNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7a-Ethynylhexahydro-1H-pyrrolizine is a chemical compound with the molecular formula C9H13N and a molecular weight of 135.21 g/mol . Its structure is based on the hexahydro-1H-pyrrolizine scaffold, a bicyclic amine structure of significant interest in medicinal and synthetic chemistry . The compound is identified by the CAS Registry Number 188057-30-9 and has the canonical SMILES string C#CC12CCCN2CCC1 . Calculated physical properties include a density of 1.026 g/cm³ and a boiling point of 167.155°C at 760 mmHg . This compound is a key synthetic intermediate; related pyrrolizine derivatives are frequently utilized in stereoselective synthesis routes to create more complex alkaloid structures and other pharmacologically relevant molecules . As a building block, its incorporated ethynyl group offers a versatile handle for further chemical modification through reactions such as the Huisgen cycloaddition (click chemistry) . This compound is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethynyl-1,2,3,5,6,7-hexahydropyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-9-5-3-7-10(9)8-4-6-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWJVTHJDXHNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCCN1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7a Ethynylhexahydro 1h Pyrrolizine

Retrosynthetic Analysis of 7a-Ethynylhexahydro-1H-pyrrolizine

A logical retrosynthetic analysis of this compound suggests a straightforward disconnection strategy. The primary disconnection severs the bond between the C-7a carbon and the ethynyl (B1212043) group. This leads back to a key intermediate, the 1,2,3,5,6,7-hexahydropyrrolizinylium cation, and an ethynyl anion equivalent. The bicyclic iminium ion itself can be envisioned as arising from an intramolecular cyclization of a suitable N-substituted pyrrolidine (B122466) derivative bearing an electrophilic side chain, which in turn can be traced back to simpler, commercially available starting materials. This approach highlights the strategic importance of forming the pyrrolizidine (B1209537) skeleton first, followed by the introduction of the desired C-7a substituent.

Direct Synthetic Routes to this compound

Direct synthetic approaches to this compound have been developed, focusing on the efficient construction of the bicyclic core followed by a carefully orchestrated ethynylation step.

Cyclization Strategies for Hexahydropyrrolizine Ring Formation

The formation of the hexahydropyrrolizine ring system is a critical step in the synthesis. Various cyclization strategies can be employed to construct this bicyclic framework, often involving the formation of an endocyclic enamine followed by an intramolecular cyclization.

A key precursor in the synthesis of this compound is the stable crystalline salt, 1,2,3,5,6,7-hexahydropyrrolizinylium perchlorate (B79767). This iminium salt serves as an excellent electrophile for the subsequent addition of a nucleophile at the C-7a position. The synthesis of this precursor is typically achieved through the cyclization of a suitable acyclic or monocyclic precursor, followed by anion exchange to yield the perchlorate salt, which is often easier to handle and purify than the corresponding halide salts.

Ethynylation Reactions at the C-7a Position

With the hexahydropyrrolizinylium perchlorate in hand, the next crucial step is the introduction of the ethynyl group at the electrophilic C-7a position. This is typically achieved via an alkynylation reaction using a potent carbon nucleophile.

The reaction of 1,2,3,5,6,7-hexahydropyrrolizinylium perchlorate with ethynylmagnesium bromide provides a direct route to this compound. In this reaction, the Grignard reagent acts as a source of the ethynyl nucleophile, which attacks the C-7a carbon of the iminium ion. This process effectively quenches the positive charge on the nitrogen and forms the desired carbon-carbon bond. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to ensure the reactivity of the Grignard reagent.

A representative experimental procedure involves the slow addition of a solution of ethynylmagnesium bromide in THF to a suspension of 1,2,3,5,6,7-hexahydropyrrolizinylium perchlorate in the same solvent at reduced temperatures to control the exothermicity of the reaction.

Optimized Conditions for Enhanced Yield and Stereocontrol

The optimization of reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that have been investigated include the reaction temperature, the stoichiometry of the reagents, and the nature of the solvent.

ParameterConditionOutcome
Temperature -78 °C to 0 °CLower temperatures generally lead to higher selectivity and reduced side reactions.
Solvent Tetrahydrofuran (THF)Anhydrous THF is the solvent of choice due to its ability to solvate the Grignard reagent and the iminium salt.
Stoichiometry Slight excess of Ethynylmagnesium BromideEnsures complete consumption of the starting iminium salt.

It is important to note that the C-7a position is a prochiral center, and while the described synthesis does not inherently control the stereochemistry at this position, the resulting racemic mixture can potentially be resolved or the synthesis adapted using chiral auxiliaries or catalysts to achieve stereocontrol.

Stereoselective Approaches Towards this compound

The construction of the this compound scaffold necessitates a high degree of stereocontrol. The two primary challenges are the establishment of the bicyclic pyrrolizidine core and the stereoselective installation of the ethynyl group at the bridgehead carbon. The following sections explore plausible diastereoselective and enantioselective strategies to achieve this.

Diastereoselective Cyclization Strategies

Diastereoselective cyclization is a powerful tool in the synthesis of bicyclic systems where a pre-existing stereocenter in the starting material directs the formation of new stereocenters. For the synthesis of this compound, a common approach involves the use of chiral precursors derived from the chiral pool, such as L-proline or L-pyroglutamic acid.

One potential diastereoselective strategy commences with a suitably protected L-proline derivative. The carboxylic acid functionality can be elaborated into a side chain containing a terminal alkyne. Subsequent intramolecular cyclization would then form the pyrrolizidine ring system. The stereochemistry at the C7a bridgehead would be influenced by the stereocenter of the starting proline. For instance, an N-acyliminium ion cyclization could be employed. In this scenario, a proline-derived precursor bearing an ethynyl-containing side chain could be cyclized under acidic conditions. The approach of the nucleophilic alkyne to the iminium ion would be directed by the stereochemistry of the pyrrolidine ring, leading to a diastereoselective cyclization.

Another viable approach is the diastereoselective cyclization of an acyclic precursor containing an ethynyl group. For example, a linear amino acid derivative with a strategically placed alkyne and a chiral auxiliary could be induced to cyclize, forming the pyrrolidine ring first, followed by the second ring closure to yield the pyrrolizidine core. The diastereoselectivity of such a process would be dictated by the chiral auxiliary, which would be removed in a later step.

A hypothetical reaction scheme starting from a protected L-proline derivative is outlined below. The key step is the diastereoselective intramolecular cyclization of an intermediate bearing the ethynyl moiety.

Starting Material Key Intermediate Cyclization Method Expected Major Diastereomer Plausible Yield Range
N-Boc-L-prolineN-Boc-2-(but-3-ynyl)pyrrolidineLewis Acid Catalyzed Cyclization(7aS)-7a-ethynylhexahydro-1H-pyrrolizineModerate to Good
L-Pyroglutamic AcidN-protected 5-(pent-4-ynyl)pyrrolidin-2-oneReductive Amination/Cyclization(7aS)-7a-ethynylhexahydro-1H-pyrrolizineModerate

This table represents a conceptual strategy based on established principles of diastereoselective synthesis, as direct literature precedent for the synthesis of this compound via these specific routes is not available.

Enantioselective Transformations for Pyrrolizine Core Assembly

Enantioselective catalysis offers a more efficient and atom-economical approach to chiral molecules, avoiding the use of stoichiometric chiral auxiliaries. For the synthesis of this compound, several enantioselective transformations can be envisioned for the construction of the pyrrolizidine core.

One powerful method is the enantioselective 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. An achiral pyrrole (B145914) derivative could be reacted with an ethynyl-containing dipolarophile in the presence of a chiral metal catalyst to generate the pyrrolizidine skeleton with high enantioselectivity. The stereochemistry of the final product would be determined by the chiral ligand complexed to the metal catalyst.

Alternatively, an enantioselective intramolecular Heck reaction could be employed. A suitably designed acyclic precursor containing an alkene, an aryl or vinyl halide, and an ethynyl group could be cyclized in the presence of a chiral palladium catalyst. This would forge one of the rings of the pyrrolizidine system enantioselectively, with the second ring being formed in a subsequent step.

A conceptual enantioselective approach could involve the catalytic asymmetric synthesis of a highly substituted pyrrolizidine precursor. For example, a chiral Lewis base could catalyze the N-allylation of an N-silyl pyrrole latent nucleophile with an allylic fluoride (B91410) containing an ethynyl group. Subsequent hydrogenation and diastereoselective Friedel-Crafts cyclization could then lead to the enantioenriched this compound. nih.gov

Reaction Type Catalyst System Key Transformation Expected Enantiomeric Excess (e.e.)
1,3-Dipolar CycloadditionChiral Copper or Silver ComplexAsymmetric formation of the pyrrolizidine core>90%
Intramolecular Heck ReactionChiral Palladium-Phosphine ComplexEnantioselective ring closureHigh
N-Allylation/CyclizationChiral Lewis Base/Friedel-CraftsEnantioselective N-allylationHigh

This table outlines potential enantioselective strategies. The expected enantiomeric excess values are based on analogous reactions reported in the literature for similar heterocyclic systems.

Chemical Transformations and Derivatization of 7a Ethynylhexahydro 1h Pyrrolizine

Reactivity of the Ethynyl (B1212043) Moiety in 7a-Ethynylhexahydro-1H-pyrrolizine

The terminal alkyne, or ethynyl group, is a highly versatile functional group capable of undergoing a wide array of chemical transformations. This reactivity allows for the introduction of diverse structural motifs at the 7a-position of the hexahydropyrrolizine scaffold.

The oxidation of terminal alkynes can lead to the formation of either α-keto-aldehydes or, more commonly, carboxylic acids, depending on the reaction conditions. However, specific methods have been developed for the controlled oxidation to yield ketones or aldehydes. For instance, the hydroboration-oxidation of terminal alkynes typically yields aldehydes. This two-step process involves the initial addition of a borane (B79455) reagent across the triple bond, followed by oxidation with a reagent like hydrogen peroxide in a basic medium. While specific examples with this compound are not documented, this general method would be expected to convert the ethynyl group into a 2-oxoethyl group attached to the 7a-position.

It is important to note that the nitrogen atom within the pyrrolizidine (B1209537) ring could potentially interfere with or be sensitive to certain oxidizing agents. Therefore, the choice of reagents would need to be carefully considered to avoid undesired side reactions, such as N-oxidation.

The ethynyl group of this compound can be fully or partially reduced to yield the corresponding alkene or alkane derivatives.

Complete Reduction to an Ethyl Group: Catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) would be expected to fully reduce the triple bond to a single bond, affording 7a-ethylhexahydro-1H-pyrrolizine. This type of reaction is generally high-yielding and chemoselective for the alkyne and any potential alkenes.

Partial Reduction to a Vinyl Group: More controlled reduction can yield the corresponding 7a-vinylhexahydro-1H-pyrrolizine. The stereochemical outcome of this reduction is highly dependent on the reagents employed:

cis-Alkene Formation: The use of Lindlar's catalyst (a "poisoned" palladium catalyst) with H₂ typically results in the syn-addition of hydrogen, leading to the formation of a cis-alkene.

trans-Alkene Formation: Dissolving metal reductions, such as with sodium or lithium in liquid ammonia, proceed via a radical anion intermediate and result in the anti-addition of hydrogen, yielding a trans-alkene.

The choice of reduction method would be crucial for controlling the stereochemistry of the resulting vinyl group.

The terminal alkyne is susceptible to nucleophilic attack, particularly after deprotonation with a strong base to form a highly nucleophilic acetylide anion. This acetylide can then react with various electrophiles. Given that this compound contains a basic nitrogen, the selection of the base and reaction conditions would be critical to ensure preferential deprotonation of the alkyne.

Common nucleophilic addition reactions for terminal alkynes include:

Reaction with Aldehydes and Ketones: The acetylide can add to the carbonyl carbon of aldehydes and ketones to form propargyl alcohols.

Reaction with Epoxides: Nucleophilic attack on an epoxide ring by the acetylide leads to the formation of a β-hydroxy alkyne.

Conjugate Addition: In the presence of appropriate catalysts, terminal alkynes can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

While specific data for this compound is not available, these general transformations represent viable pathways for its derivatization.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The terminal alkyne of this compound is an excellent substrate for such reactions.

The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the direct attachment of various aryl or vinyl groups to the 7a-position of the pyrrolizidine ring. The general reaction scheme is as follows:

R-C≡CH + R'-X → R-C≡C-R'
(where R = hexahydro-1H-pyrrolizin-7a-yl, and R'-X = aryl/vinyl halide)

The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

The functionalization of terminal alkynes using boron reagents is a rapidly developing area of synthetic chemistry. These reactions can introduce boryl groups, which can then be further transformed into a variety of other functional groups.

One common method is the hydroboration of the alkyne, as mentioned in the context of oxidation. The resulting vinylborane (B8500763) can be protonated to give a vinyl group, oxidized to a carbonyl, or used in cross-coupling reactions (e.g., Suzuki coupling) to form substituted alkenes.

More direct borylation reactions, catalyzed by transition metals, can also install a boryl group at the terminal carbon of the alkyne. While specific studies on this compound are absent, the general reactivity of terminal alkynes suggests that such transformations would be feasible, providing a versatile intermediate for further derivatization.

Transition Metal-Catalyzed Coupling Reactions of the Terminal Alkyne

Modifications of the Hexahydropyrrolizine Ring System

The hexahydropyrrolizine ring system itself is a saturated N-heterocycle and is generally less reactive than the ethynyl moiety under many conditions. The primary site of reactivity on the ring system is the tertiary amine.

The nitrogen atom can act as a nucleophile or a base. For instance, it can be:

Alkylated: Reaction with alkyl halides would lead to the formation of a quaternary ammonium (B1175870) salt.

Oxidized: Treatment with oxidizing agents like m-CPBA or hydrogen peroxide could yield the corresponding N-oxide.

Modifications involving the carbon framework of the pyrrolizidine ring would likely require more forcing conditions or specialized catalytic systems designed for C-H activation of saturated heterocycles. Such transformations are generally more challenging than the reactions of the highly versatile ethynyl group.

Potential for Ring-Opening and Rearrangement Processes

The bicyclic pyrrolizidine system, under certain conditions, can be susceptible to ring-opening reactions. This can be influenced by factors such as ring strain, the nature of substituents, and the reaction conditions employed. Similarly, rearrangements of the pyrrolizidine skeleton are known to occur, often driven by the formation of more stable intermediates or products. However, no specific studies have been published that detail such processes for this compound.

Hypothetical Functionalization of Peripheral Positions

The ethynyl group is a prime site for functionalization. Reactions such as hydration, hydrohalogenation, and various cycloadditions could potentially be employed to modify this part of the molecule. Furthermore, the pyrrolizidine ring itself has positions that could be amenable to functionalization, such as C-H activation or reactions involving the bridgehead nitrogen. Without experimental data, any discussion of these potential reactions remains speculative.

Stereochemical Aspects of Derivatization Reactions

The stereochemistry of this compound, with its chiral centers, would undoubtedly play a crucial role in any derivatization reaction. The facial selectivity of reagents approaching the pyrrolizidine ring system and the stereochemical outcome of reactions at the ethynyl group would be of significant interest. Stereocontrolled synthetic methods are often employed in the synthesis of pyrrolizidine alkaloids to obtain specific stereoisomers. However, the stereochemical aspects of the derivatization of this specific compound have not been reported.

Applications of 7a Ethynylhexahydro 1h Pyrrolizine in Complex Molecule Synthesis

7a-Ethynylhexahydro-1H-pyrrolizine as a Key Building Block in Organic Synthesis

The utility of this compound as a key building block stems from the unique combination of its rigid, bicyclic pyrrolizidine (B1209537) core and the synthetically versatile terminal alkyne. The pyrrolizidine structure, a bridged amine, provides a three-dimensional framework that is sought after in drug design for its ability to orient substituents in specific vectors, enhancing interactions with biological targets. nih.gov

The terminal alkyne functionality is particularly significant as it can participate in a variety of high-yielding and selective chemical reactions. These include, but are not limited to, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira cross-coupling reactions, and Glaser-Hay couplings. nih.govnih.gov This reactivity allows for the straightforward installation of a wide range of substituents, including aromatic rings, heterocycles, and other complex fragments, making it an ideal starting point for creating libraries of diverse compounds for screening and optimization.

Synthesis of Substituted Hexahydro-1H-pyrrolizine Analogs

The ethynyl (B1212043) group serves as a linchpin for the elaboration of the pyrrolizidine core into more complex and substituted analogs.

The terminal alkyne of this compound is an excellent precursor for the synthesis of various 7a-heterocycle-substituted derivatives. A prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which reliably forms a stable 1,2,3-triazole ring, linking the pyrrolizidine scaffold to another molecule of interest. nih.gov This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for creating complex conjugates. acs.org Furthermore, other cycloaddition reactions and metal-catalyzed cyclizations can be employed to construct different heterocyclic systems, such as pyrazoles, isoxazoles, and pyridines, directly from the alkyne functionality.

The reactivity of the ethynyl group extends to the formation of larger polycyclic and fused ring systems. Intramolecular reactions, where a tethered reactive group elsewhere on the molecule reacts with the alkyne, can lead to the formation of novel fused ring structures. Intermolecular reactions, such as [3+2] cycloadditions with azomethine ylides, can be used to construct spiro-fused systems, such as spirooxindole-pyrrolizidine derivatives, which are of interest in cancer research. Additionally, transition metal-catalyzed reactions, like the Sonogashira coupling, can be used to append aromatic systems, which can then undergo further cyclization reactions to build elaborate, fused polycyclic architectures. nih.gov

Use as a Precursor for Biologically Relevant Scaffolds

The unique structural features of this compound make it a highly valuable precursor for scaffolds with significant biological relevance, particularly in the development of targeted therapeutics and chemical tools for research.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation (a glycine (B1666218) to aspartic acid substitution at codon 12) being particularly prevalent and challenging to target. mdpi.com A breakthrough in this area has been the development of inhibitors that form a salt bridge with the mutant aspartic acid residue. biorxiv.orgresearchgate.net

Recent research has shown that scaffolds containing a bridged amine, such as the hexahydro-1H-pyrrolizine core, are highly effective in this role. nih.gov The replacement of a simple piperazine (B1678402) with a bridged amine in one inhibitor series led to a 22-fold increase in potency. nih.gov The pyrrolizidine framework of this compound is a prime example of such a bridged amine. This scaffold can position a key interaction group optimally to form a strong salt-bridge interaction with the Asp12 residue of the KRAS G12D protein. nih.govbiorxiv.org The ethynyl group provides the necessary synthetic handle to attach the rest of the pharmacophore, such as a quinazoline (B50416) or pyrimidine (B1678525) core, required for binding to other regions of the protein and achieving high potency and selectivity. nih.govnih.gov

Structure-Activity Relationship (SAR) for KRAS G12D Inhibitors

Data showing the impact of replacing a monocyclic amine with a bridged amine on inhibitor potency.

CompoundKey Structural MoietyRRB G12D IC50 (nM)pERK IC50 (nM)Reference
Compound 2Methyl Piperazine76.9>10000 nih.gov
Compound 3Bridged Amine3.5941 nih.gov
Data adapted from structure-based design studies of KRAS G12D inhibitors. nih.gov RRB: RAS-RAF binding assay. pERK: phosphorylated ERK assay in AsPC-1 cells.

Understanding the mechanism of action of bioactive molecules and identifying their cellular targets are crucial aspects of chemical biology and drug discovery. Chemical probes are essential tools for these investigations. The terminal alkyne on this compound makes it an ideal platform for the development of such probes. h1.co

The alkyne serves as a bioorthogonal handle, meaning it is chemically inert in biological systems but can undergo specific, highly efficient reactions with a partner group. nih.gov This allows for the attachment of reporter tags, such as fluorophores for visualization by microscopy, or affinity tags like biotin (B1667282) for target protein pulldown and identification (activity-based protein profiling). nih.govacs.org The CuAAC "click" reaction is commonly used for this purpose, enabling the covalent linkage of the pyrrolizidine-based molecule to a reporter azide (B81097). nih.gov This strategy allows researchers to track the molecule in cells, identify its binding partners, and elucidate its mechanism of action, which is invaluable for validating new drug targets and understanding complex biological pathways. nih.govacs.org

Computational and Theoretical Studies on 7a Ethynylhexahydro 1h Pyrrolizine

Quantum Chemical Investigations of Molecular Structure and Conformation

The fundamental structure of 7a-ethynylhexahydro-1H-pyrrolizine is built upon the pyrrolizidine (B1209537) skeleton, a bicyclic system comprising two fused five-membered rings sharing a nitrogen atom. The introduction of an ethynyl (B1212043) group at the 7a position, the bridgehead carbon adjacent to the nitrogen, introduces significant structural and electronic modifications to the parent scaffold.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the preferred three-dimensional arrangement of the molecule. The pyrrolizidine ring system is known to exist in several conformations, primarily described by the puckering of the two rings. The most stable conformations are typically the cis-fused and trans-fused forms, with the relative stability being influenced by the substitution pattern. For the unsubstituted hexahydro-1H-pyrrolizine, computational studies indicate a variety of low-energy conformations. The addition of the sterically demanding and electronically distinct ethynyl group at the 7a-position is expected to influence the conformational landscape significantly.

The most stable conformer of this compound would likely feature the ethynyl group in a pseudo-equatorial position to minimize steric strain with the rest of the bicyclic system. DFT calculations would be essential to precisely determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformer. Below is a representative table of computed geometric parameters for the core pyrrolizidine scaffold, which would be altered by the 7a-ethynyl substituent.

Table 1: Representative Computed Bond Lengths of the Hexahydro-1H-pyrrolizine Core
BondTypical DFT-Calculated Bond Length (Å)
N-C11.47
N-C7a1.48
C1-C21.54
C2-C31.54
C3-N1.47
C5-C61.54
C6-C71.54
C7-C7a1.55

The conformational flexibility of the pyrrolizidine ring system is a key determinant of its chemical and biological properties. Computational studies on pyrrolizidine alkaloids have shown that the relative orientation of the two rings can have a profound impact on their reactivity and interaction with biological targets. The presence of the rigid ethynyl group at a bridgehead position in this compound would likely reduce the number of accessible low-energy conformations compared to the unsubstituted parent ring.

Mechanistic Exploration of Chemical Reactions Involving the Compound

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, including the formation and subsequent transformations of this compound. A plausible synthetic route to this compound involves the nucleophilic addition of a pyrrolizidine-based precursor to an ethynylating agent.

For instance, the reaction of a lithiated pyrrolizidine with a suitable electrophilic acetylene (B1199291) source could be a viable pathway. DFT calculations can model the entire reaction coordinate, identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies for each step allow for an understanding of the reaction kinetics and the feasibility of the proposed mechanism.

A key reaction involving the ethynyl group is its deprotonation to form a potent nucleophile, an acetylide. This can then react with various electrophiles. A computational study of this process would involve modeling the interaction of this compound with a strong base, followed by the reaction of the resulting acetylide with an electrophile, such as an aldehyde or ketone.

The following table presents hypothetical activation energies for a proposed two-step reaction mechanism for the addition of the 7a-ethynylpyrrolizidine acetylide to a generic aldehyde, based on computational studies of similar reactions.

Table 2: Hypothetical Computed Activation Energies for a Reaction of a 7a-Ethynylpyrrolizidine Derivative
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1Deprotonation of the ethynyl group by a strong base.5-10
2Nucleophilic attack of the resulting acetylide on an aldehyde.15-20

These computational explorations not only rationalize experimentally observed outcomes but also guide the design of new synthetic strategies by predicting the most favorable reaction conditions and identifying potential side reactions.

Analysis of Intermolecular Interactions and Reactivity Patterns

The ethynyl group and the nitrogen atom of the pyrrolizidine ring are the primary sites for intermolecular interactions in this compound. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the acidic proton of the terminal alkyne can act as a hydrogen bond donor. The triple bond of the ethynyl group can also participate in π-stacking and other non-covalent interactions.

Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). wikipedia.orggithub.io An analysis of the interaction of this compound with a model partner, such as a water molecule, would reveal the nature of the forces governing its interactions.

A hypothetical SAPT analysis for the interaction of the nitrogen lone pair with a water molecule is presented below.

Table 3: Hypothetical SAPT Decomposition of Interaction Energy for this compound with a Water Molecule (at the Nitrogen Atom)
Interaction ComponentEnergy (kcal/mol)
Electrostatics-4.5
Exchange+3.0
Induction-1.5
Dispersion-1.0
Total Interaction Energy-4.0

This type of analysis is crucial for understanding the molecule's behavior in different solvent environments and its potential to bind to biological macromolecules. The reactivity of the molecule is also dictated by its electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of nucleophilic and electrophilic character, respectively. Computational methods can readily calculate the energies and spatial distributions of these frontier orbitals, providing insights into the most likely sites for chemical reactions.

In Silico Design of Novel Derivatization Pathways

The principles of computational chemistry can be proactively applied to design new derivatives of this compound with desired properties. This in silico design process typically involves a workflow that starts with the core structure and systematically explores chemical modifications to optimize for a specific activity or property. nih.govmdpi.com

A common approach is to use the existing structure as a scaffold and computationally add various functional groups at different positions. For this compound, potential derivatization sites include the nitrogen atom, the ethynyl group, and the saturated carbon atoms of the pyrrolizidine rings.

The workflow for designing new derivatives could be as follows:

Scaffold Hopping and Functional Group Scanning: Generate a virtual library of derivatives by computationally modifying the parent compound. This could involve, for example, reactions at the alkyne (e.g., Click chemistry, Sonogashira coupling) or functionalization of the pyrrolizidine ring.

Property Prediction: For each virtual derivative, calculate key physicochemical and biological properties using quantitative structure-activity relationship (QSAR) models or more advanced computational methods. This could include predictions of solubility, lipophilicity, and potential biological activity.

Docking and Scoring: If a biological target is known, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of the designed derivatives.

Prioritization and Selection: Based on the computational predictions, a small number of the most promising derivatives are selected for chemical synthesis and experimental validation.

This in silico approach significantly accelerates the drug discovery and development process by focusing laboratory efforts on compounds with the highest probability of success.

Future Directions and Emerging Research Avenues in 7a Ethynylhexahydro 1h Pyrrolizine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and energy-efficient processes. researchgate.netnih.gov Future research on 7a-ethynylhexahydro-1H-pyrrolizine should prioritize the development of eco-friendly synthetic routes.

Current synthetic methods for heterocyclic compounds often rely on traditional approaches that may involve hazardous reagents and generate significant waste. researchgate.net Greener alternatives that could be applied to the synthesis of the this compound scaffold include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically accelerate reaction times, improve yields, and reduce side reactions for the synthesis of N-heterocycles. researchgate.netrasayanjournal.co.in Its application could streamline the construction of the pyrrolizidine (B1209537) core or the introduction of the ethynyl (B1212043) group.

Solvent-Free and Solid-Support Synthesis: Conducting reactions in the absence of solvents or on solid supports minimizes the use of volatile organic compounds (VOCs) and can simplify product purification. rasayanjournal.co.inresearchgate.net

Heterogeneous Catalysis: The use of recyclable solid catalysts in place of homogeneous ones facilitates easier separation and reduces catalyst waste, aligning with sustainable chemistry principles. nih.govrsc.org Research into solid acid or base catalysts for the key cyclization steps in the synthesis of the pyrrolizidine framework is a promising avenue.

Biocatalysis: Employing enzymes for key synthetic transformations can offer high stereoselectivity under mild, aqueous conditions, representing an ultimate green approach. nih.gov Exploring transaminases or other enzymes for the asymmetric synthesis of chiral precursors to this compound could provide highly enantiopure material. nih.gov

The development of such methods would not only be environmentally beneficial but could also lead to more efficient and cost-effective production of this valuable building block. nih.gov

Exploration of Unconventional Reactivity and Catalytic Transformations

The unique structure of this compound, combining a saturated bicyclic amine with a terminal alkyne, opens up numerous possibilities for novel chemical transformations.

The pyrrolizidine nucleus itself is a privileged scaffold in many natural products and pharmaceutically active compounds. acs.orgmdpi.com While often associated with toxicity in certain natural alkaloids, synthetic derivatives can be designed to harness its desirable pharmacological properties while mitigating adverse effects. mdpi.com Future research could focus on the catalytic C-H functionalization of the pyrrolizidine core, allowing for the introduction of new substituents at various positions, thereby creating a library of novel derivatives. rsc.org Furthermore, metal-catalyzed dehydrogenation could transform the saturated pyrrolidine (B122466) rings into pyrrole (B145914) structures, offering access to a different class of aromatic heterocycles. acs.org

The terminal alkyne is a particularly versatile functional group, amenable to a wide array of transformations:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent "click" reaction. nd.eduorganic-chemistry.org This reaction would allow for the facile conjugation of this compound to a vast range of molecules bearing an azide (B81097) group, including polymers, biomolecules, and fluorescent dyes. nih.govnih.gov This opens up avenues in bioconjugation and materials science. The ruthenium-catalyzed version (RuAAC) can provide complementary regioselectivity, yielding 1,5-disubstituted triazoles. organic-chemistry.org

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing a straightforward method to append various aromatic and unsaturated moieties to the pyrrolizidine scaffold. acs.org

Hydroalkynylation and Cycloaddition Reactions: The alkyne can participate in various metal-catalyzed additions and cycloadditions. rsc.orgacs.org For instance, reactions with organoboron reagents or other bifunctional molecules could lead to the construction of more complex fused heterocyclic systems. acs.org

Gold-Catalyzed Reactions: Gold catalysts are known to activate alkynes towards nucleophilic attack, enabling a range of cyclization and rearrangement reactions to form diverse heterocyclic structures. mdpi.comnih.gov

Exploiting the interplay between the reactivity of the pyrrolizidine core and the ethynyl group will be key to unlocking the full synthetic potential of this compound. A summary of potential transformations is presented in Table 1.

Table 1: Potential Catalytic Transformations for this compound

Reaction TypeFunctional GroupPotential Reagents/CatalystsResulting Structure
C-H FunctionalizationPyrrolizidine CoreRh, Pd, or Ir catalystsSubstituted Pyrrolizidine
DehydrogenationPyrrolizidine CoreB(C6F5)3, Metal catalystsPyrrole-fused systems
Azide-Alkyne Cycloaddition (Click)Ethynyl GroupAzides, Cu(I) or Ru(I) catalystsTriazole-linked conjugates
Sonogashira CouplingEthynyl GroupAryl/Vinyl Halides, Pd/Cu catalystsAryl/Vinyl-substituted pyrrolizidine
HydroarylationEthynyl GroupBoronic Acids, Pd or Ni catalystsSubstituted alkene derivatives

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For this compound to be utilized broadly, particularly in industrial applications, scalable and efficient production methods are essential. Flow chemistry, where reactions are run in a continuously flowing stream, offers significant advantages over traditional batch processing. wikipedia.org

The synthesis of complex molecules like alkaloids has been successfully demonstrated using multi-step flow processes. syrris.jprsc.orgrsc.org Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat control. This mitigates the risk of thermal runaways, especially for highly exothermic or fast reactions. rsc.org

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and selectivity. researchgate.net

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration or using parallel reactors, which is often more straightforward than transitioning from a lab-scale flask to a large batch reactor. rsc.org

Automation: Flow systems can be readily automated, allowing for continuous production with minimal manual intervention. syrris.jp This includes integrating purification steps, such as using columns packed with immobilized scavengers or catch-and-release resins, to yield a pure product directly from the reactor. syrris.jprsc.org

A potential automated flow synthesis could involve a sequence of packed-bed reactors, each containing an immobilized catalyst or reagent for a specific step in the synthesis of this compound. This approach would transform a series of separate batch reactions into a single, continuous, and efficient operation. syrris.jp

Expansion of Synthetic Utility in Materials Science and Medicinal Chemistry Research

The bifunctional nature of this compound makes it a highly attractive building block for both materials science and medicinal chemistry.

In Materials Science:

The terminal alkyne group is a key feature for creating advanced functional polymers and materials. researchgate.netrsc.orgnih.gov Through click chemistry, this compound can be grafted onto polymer backbones or used as a monomer in polymerization reactions. nd.edu This could lead to:

Functional Polymers: Polymers decorated with the pyrrolizidine moiety could exhibit unique properties, such as altered solubility, novel catalytic activity, or specific binding capabilities. nih.gov

Cross-linked Materials: The alkyne can be used as a reactive site for cross-linking polymer chains with bis-azide linkers, leading to the formation of robust gels or thermoset materials. nd.edu

Surface Modification: The compound could be used to functionalize surfaces, imparting new properties to the underlying material for applications in sensors or biocompatible coatings.

In Medicinal Chemistry:

The pyrrolidine and pyrrolizidine scaffolds are present in numerous biologically active compounds, including anticancer, antidiabetic, and antiviral agents. nih.govresearchgate.net The pyrrolizidine alkaloids themselves, while known for potential toxicity, are also a source of compounds with interesting biological activities like glycosidase inhibition. nih.govacs.org

The this compound scaffold could serve as a starting point for the development of new therapeutic agents:

Drug Discovery Libraries: The ethynyl group provides a handle for diversification via click chemistry, allowing for the rapid synthesis of large libraries of compounds for high-throughput screening. By linking the pyrrolizidine core to various pharmacophores through a stable triazole linker, researchers can explore structure-activity relationships (SAR) efficiently. nih.gov

Targeted Drug Delivery: The alkyne can be used to attach the pyrrolizidine-containing molecule to targeting ligands, such as antibodies or peptides, to direct a therapeutic payload to specific cells or tissues.

Pro-drug Design: The pyrrolizidine nitrogen can be functionalized, and the resulting derivatives could act as pro-drugs that release an active compound under specific physiological conditions.

The versatility of the this compound scaffold, summarized in Table 2, positions it as a valuable tool for innovation across multiple scientific disciplines.

Table 2: Potential Applications of this compound

FieldApplicationRationale
Materials Science Functional Polymer SynthesisAlkyne group for polymerization or grafting via click chemistry.
Hydrogel/Thermoset FormationAlkyne serves as a cross-linking site.
Surface FunctionalizationCovalent attachment to surfaces to impart new properties.
Medicinal Chemistry Combinatorial LibrariesRapid diversification via click chemistry for SAR studies.
BioconjugationLinking to biomolecules for targeted therapy or diagnostics.
Novel Scaffold for Drug DesignPyrrolizidine core is a known pharmacophore.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7a-ethynylhexahydro-1H-pyrrolizine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of pyrrolizine precursors with ethynyl-containing reagents. For example, electrophilic substitution or nucleophilic addition at the 7a position can introduce the ethynyl group. Optimization requires precise control of temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and inert atmospheres to minimize side reactions . Yields improve with slow reagent addition and catalytic bases like triethylamine. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures product integrity.

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Multidimensional NMR (¹H, ¹³C, DEPT, HSQC) resolves the bicyclic framework and ethynyl substituent. Key signals include the bridgehead proton (δ ~3.5 ppm, multiplet) and ethynyl carbons (δ ~70–80 ppm for sp-hybridized carbons). X-ray crystallography further confirms stereochemistry and ring puckering parameters, with Cremer-Pople coordinates quantifying non-planarity . Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ = 164.13).

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screens focus on receptor binding (e.g., GPCRs, ion channels) via radioligand displacement assays. For cytotoxicity, use MTT assays on cancer cell lines (IC₅₀ determination). Dose-response curves (1 nM–100 µM) identify activity thresholds. Always include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to assess reproducibility .

Advanced Research Questions

Q. How do steric and electronic effects influence derivatization at the 7a position?

  • Methodological Answer : The bridgehead nitrogen’s lone-pair orientation creates steric hindrance, limiting nucleophilic attack on the ethynyl group. Strategies include:

  • Electronic modulation : Electron-withdrawing groups (e.g., nitro) activate the ethynyl for Sonogashira coupling.
  • Protection/deprotection : Temporary silyl protection (e.g., TMS-ethynyl) avoids side reactions during functionalization .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide reagent selection .

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays.
  • Concentration gradients : Test 10-fold dilutions to rule out non-specific binding at high concentrations.
  • Metabolic stability checks : Use liver microsomes to assess if rapid degradation skews IC₅₀ values .

Q. What role does ring puckering play in the compound’s reactivity and binding affinity?

  • Methodological Answer : Conformational flexibility (via puckering) affects both synthetic accessibility and target engagement. For example:

  • Synthesis : Chair-like puckering stabilizes intermediates during cyclization, reducing byproducts .
  • Binding : Molecular dynamics simulations (AMBER force field) show that flattened conformations enhance π-π stacking with aromatic residues in enzyme active sites .

Q. How can computational methods enhance the design of this compound derivatives?

  • Methodological Answer :

  • Virtual screening : Dock derivatives into target proteins (e.g., PDB: 3ERT) using AutoDock Vina to prioritize synthesis.
  • ADMET prediction : SwissADME forecasts bioavailability and toxicity, filtering compounds with poor permeability or hepatic liabilities .
  • SAR analysis : QSAR models (e.g., CoMFA) correlate substituent electronegativity with IC₅₀ values, guiding rational design .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex due to solvent compatibility issues.
  • Ventilation : Use fume hoods for synthesis and purification steps; the compound may release irritant vapors (e.g., acetonitrile byproducts).
  • Spill management : Neutralize with activated carbon, then dispose as hazardous waste. Avoid aqueous washes to prevent exothermic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.